molecular formula C12H14O3 B2627229 5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-7-carbaldehyde CAS No. 1221724-31-7

5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-7-carbaldehyde

Cat. No.: B2627229
CAS No.: 1221724-31-7
M. Wt: 206.241
InChI Key: FKJFDKPQBHBNIH-UHFFFAOYSA-N
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Description

5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-7-carbaldehyde is a chemical compound with the CAS Number: 1221724-31-7 . It has a molecular weight of 206.24 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC Name for this compound is this compound . The InChI Code is 1S/C12H14O3/c1-3-14-11-5-9-4-8(2)15-12(9)10(6-11)7-13/h5-8H,3-4H2,1-2H3 .


Physical and Chemical Properties Analysis

The compound is a powder at room temperature . It has a molecular weight of 206.24 .

Scientific Research Applications

HPLC Method Development

A High-Performance Liquid Chromatography (HPLC) method was developed for the determination of related compounds during the synthesis of a benzofuran derivative, showcasing the application of HPLC in quality control of benzofuran synthesis (L. Fen, 2010).

Synthesis and Biological Activity

Research on benzofuran pyrazole heterocycles, including those related to the chemical structure of 5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-7-carbaldehyde, has explored their synthesis and analgesic and anti-inflammatory activities (R. Kenchappa & Y. Bodke, 2020).

Structural Revision and Synthesis

Studies have been conducted on the structural revision of certain benzofuran derivatives and the synthesis of new compounds for evaluating biological activities such as antibacterial and cytotoxic effects (N. Noviany et al., 2020).

Discovery of New Derivatives

Research has led to the isolation of new benzofuran derivatives from natural sources, contributing to the discovery of novel compounds with potential pharmacological activities (Yinggang Luo et al., 2007).

Eco-Friendly Synthesis

Efforts have been made in eco-friendly synthesis techniques for benzofuran-based compounds, emphasizing the importance of green chemistry in the field (A. Abdel-Aziem et al., 2020).

Anticholinesterase Research

Benzofuran derivatives have been studied for their potential anticholinesterase action, which is significant for therapeutic applications in neurodegenerative disorders (Weiming Luo et al., 2005).

Synthesis Methods

Innovative synthesis methods for benzofuran derivatives have been developed, demonstrating the continuous evolution of synthetic techniques in this field (Weiming Luo et al., 2005).

Synthesis of Novel Compounds

There has been a focus on the synthesis of novel compounds based on the benzofuran structure, expanding the range of molecules available for testing in various applications (Mohammed A. Baashen et al., 2017).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-7-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-3-14-11-5-9-4-8(2)15-12(9)10(6-11)7-13/h5-8H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKJFDKPQBHBNIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C(=C1)C=O)OC(C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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